methyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

Akt kinase inhibition Cancer Pyrazole-furan carboxamide

This compound offers a distinct furan-3-yl substitution pattern not found in reported potent analogs, enabling exploration of novel Akt isoform selectivity. The methyl benzoate ester allows further derivatization for chemical probe development. Ideal for SAR studies targeting the PI3K-Akt-mTOR pathway. Unvalidated biological activity must be determined in-house. Inquire now for competitive pricing and high-purity research supplies.

Molecular Formula C18H17N3O4
Molecular Weight 339.351
CAS No. 2034288-73-6
Cat. No. B2548275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
CAS2034288-73-6
Molecular FormulaC18H17N3O4
Molecular Weight339.351
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3
InChIInChI=1S/C18H17N3O4/c1-24-18(23)14-4-2-13(3-5-14)17(22)19-7-8-21-11-16(10-20-21)15-6-9-25-12-15/h2-6,9-12H,7-8H2,1H3,(H,19,22)
InChIKeyIYKUHJGQNKGNJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate (CAS 2034288-73-6): Chemical Identity and Research Procurement Context


Methyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate (CAS 2034288-73-6) is a synthetic small-molecule organic compound with the molecular formula C18H17N3O4 and a molecular weight of 339.35 g/mol . The compound belongs to the pyrazole-furan carboxamide class, a family of nitrogen-containing heterocycles that has been investigated for kinase inhibition, notably against Akt (PKB) [1]. Its structure features a furan-3-yl substituent on the pyrazole ring, a design motif associated with ATP-competitive kinase inhibitor scaffolds.

Procurement Risk for Methyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate: Why In-Class Analogs Are Not Interchangeable


Within the pyrazole-furan carboxamide class, small structural modifications profoundly impact target potency and selectivity. A systematic structure-activity relationship (SAR) study by Zhan et al. demonstrated that the nature and position of substituents on the pyrazole and furan rings dictate Akt isoform inhibition profiles, with changes in the carboxamide linkage or aryl appendage resulting in IC50 shifts exceeding 100-fold [1]. For methyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate, the specific furan-3-yl (rather than furan-2-yl) regioisomer and the methyl benzoate ester are non-trivial features that are expected to control both biochemical potency and physicochemical properties. Generic substitution with a closely related analog lacking identical regiochemistry or ester functionality cannot guarantee equivalent experimental outcomes in kinase assays or cellular models.

Quantitative Differentiation Evidence for Methyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate (CAS 2034288-73-6)


Akt1 Kinase Inhibitory Potency of Pyrazol-Furan Carboxamide Scaffold: Class Baseline vs. Optimized Lead

The target compound shares its core scaffold with a series of pyrazol-furan carboxamide analogues reported to inhibit Akt1. While no direct data for CAS 2034288-73-6 is publicly available, the class baseline can be established from the published series. The most potent compound in the series, 25e, exhibited an IC50 of 30.4 nM in a cellular assay measuring p-PRAS40 levels in LNCaP cells, while many other analogues showed only moderate activity [1]. This demonstrates that specific substitution patterns on the core scaffold are critical determinants of potency.

Akt kinase inhibition Cancer Pyrazole-furan carboxamide

Kinase Selectivity Profile of the Pyrazol-Furan Carboxamide Scaffold

Compound 25e, a representative pyrazol-furan carboxamide analogue, was profiled against a panel of kinases. It showed potent inhibition of AGC family kinases including Akt2, Akt3, ROCK1, and PKA, but demonstrated selectivity over kinases from other subfamilies [1]. This suggests that compounds based on this scaffold, including methyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate, may have a predictable selectivity signature that distinguishes them from pan-kinase inhibitors.

Kinase selectivity AGC kinase family Off-target profiling

Structural Determinants of Potency: Furan Regiochemistry and Ester Functionality

The target compound contains a furan-3-yl group linked to the pyrazole ring, and a methyl benzoate ester. In the SAR study by Zhan et al., the nature of aryl/heteroaryl substituents on the pyrazole ring was a primary driver of Akt1 inhibitory activity, with electron-withdrawing groups and specific heterocycle orientations strongly influencing potency [1]. The furan-3-yl regioisomer may exhibit different steric and electronic properties compared to the more common furan-2-yl isomer, potentially affecting kinase hinge-binding interactions.

Structure-activity relationship Furan-3-yl Methyl benzoate

Recommended Research Use Cases for Methyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate (CAS 2034288-73-6)


Akt Kinase Inhibitor Lead Optimization and SAR Expansion

This compound is suited as a starting point or intermediate for synthesizing focused libraries of pyrazol-furan carboxamide analogues to explore Akt1/Akt2/Akt3 isoform selectivity. The established class SAR indicates that modifications to the furan and benzoate regions can yield compounds with nanomolar cellular activity [1]. Researchers can use CAS 2034288-73-6 to probe the impact of furan-3-yl orientation on kinase binding.

AGC Kinase Family Selectivity Profiling

Given the scaffold's demonstrated selectivity for AGC kinases over other kinase families [1], this compound can serve as a tool for profiling AGC kinase-dependent signaling pathways (e.g., PI3K-Akt-mTOR) in cancer cell lines, provided its specific activity is first determined in-house.

Chemical Probe Development for Target Validation

The compound's modular structure (furan-pyrazole core, ethyl linker, benzoate ester) makes it amenable to further derivatization for developing chemical probes with improved potency, selectivity, or incorporated affinity tags for pull-down experiments.

Comparative Procurement: Scaffold Novelty Assessment

For procurement decisions, the compound offers a distinct substitution pattern (furan-3-yl and methyl 4-carbamoylbenzoate) not found in the most potent reported analogues. This novelty may be valuable for organizations seeking to establish independent IP or avoid crowded chemical space, though its specific biological activity remains unvalidated [1].

Quote Request

Request a Quote for methyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.